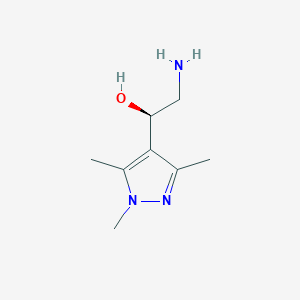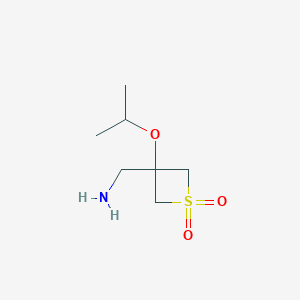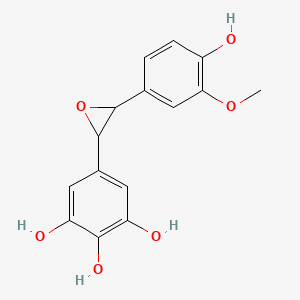
Gnetumelin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gnetumelin C is a stilbene derivative isolated from the plant Gnetum montanum. It is one of three new stilbene derivatives identified from this plant, along with Gnetumelin A and Gnetumelin B . The molecular formula of this compound is C15H14O6, and it has a molecular weight of 290.271 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gnetumelin C involves the isolation of the compound from the plant Gnetum montanum. The isolation process typically includes extraction, purification, and spectroscopic analysis to confirm the structure . Specific synthetic routes and reaction conditions for this compound are not widely documented in the literature.
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Gnetum montanum.
Analyse Des Réactions Chimiques
Types of Reactions
Gnetumelin C can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Applications De Recherche Scientifique
Gnetumelin C has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Biology: The compound is investigated for its biological activities, including antioxidant and anti-inflammatory properties.
Medicine: this compound is explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: The compound’s properties make it a candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Gnetumelin C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biological processes, such as inhibiting the activity of certain enzymes or receptors. The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gnetumelin C is similar to other stilbene derivatives, such as Gnetumelin A and Gnetumelin B . These compounds share a common stilbene backbone but differ in their functional groups and structural arrangements.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of particular functional groups that confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H14O6 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
5-[3-(4-hydroxy-3-methoxyphenyl)oxiran-2-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C15H14O6/c1-20-12-6-7(2-3-9(12)16)14-15(21-14)8-4-10(17)13(19)11(18)5-8/h2-6,14-19H,1H3 |
Clé InChI |
KMLPKFCOHRKIBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


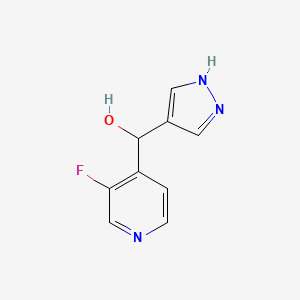
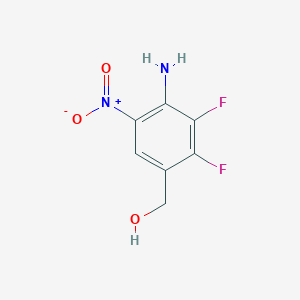

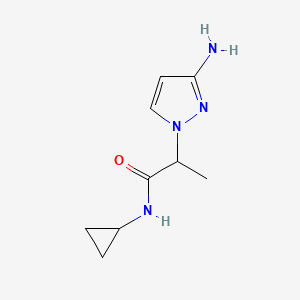
![1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066006.png)
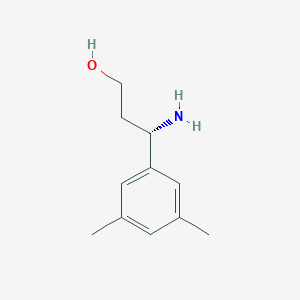
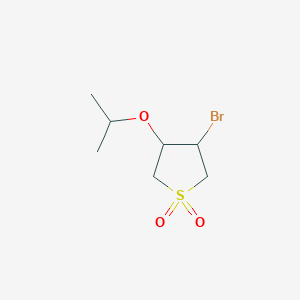
![2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13066016.png)
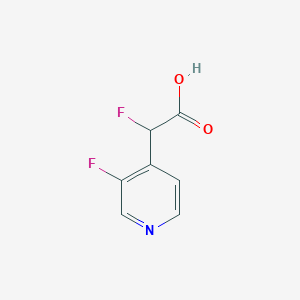

![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
![3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13066046.png)
